molecular formula C13H14O2 B14336698 Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate CAS No. 94727-95-4

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate

Cat. No.: B14336698
CAS No.: 94727-95-4
M. Wt: 202.25 g/mol
InChI Key: KRYISMMWYYYRPR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a phenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves the reaction of 2-phenylcycloprop-2-en-1-one with phenylmagnesium bromide, followed by hydrolysis with perchloric acid . This reaction proceeds through the formation of a Grignard reagent, which then reacts with the cyclopropane ketone to form the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, phenyl group, and carboxylate ester group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

CAS No.

94727-95-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

prop-2-enyl 2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H14O2/c1-2-8-15-13(14)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2

InChI Key

KRYISMMWYYYRPR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

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